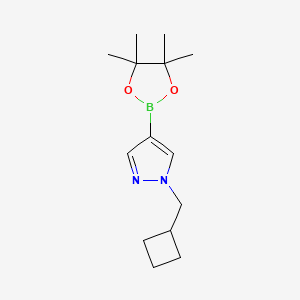

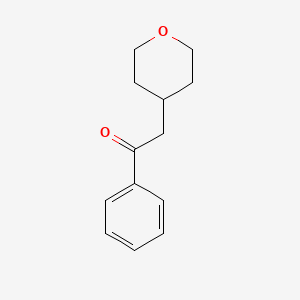

2-(Oxan-4-yl)-1-phenylethan-1-one

Descripción general

Descripción

This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.

Synthesis Analysis

This involves a detailed description of how the compound can be synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the structure.Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity/basicity, reactivity, and stability).Aplicaciones Científicas De Investigación

Catalytic Systems and Oxidation Reactions

The compound is used in catalytic systems for oxidation reactions. A study by Gao Guo-qing demonstrated the use of 4-carboxyl-N-Hydroxyphthalimide combined with oxamide cobalt(II) complex in phenylethane oxidation, achieving high conversion and selectivity rates (Gao Guo-qing, 2008).

Synthesis and Biological Evaluation

Liang-Wen Zheng et al. synthesized novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives from the compound, exploring their potential in suppressing lung cancer cell growth (Liang-Wen Zheng et al., 2010).

Fluorescent Sensing

M. Yıldırım and I. Kaya developed a new fluorescent Schiff base for selective Cu(II) ion sensing, highlighting the compound’s potential in practical applications like fluorescence sensing (M. Yıldırım & I. Kaya, 2010).

Supramolecular Chemistry

Shouwen Jin et al. worked on the formation of salts and co-crystals from 2-(imidazol-1-yl)-1-phenylethanone and various acidic components, showcasing the compound’s relevance in supramolecular chemistry and crystal engineering (Shouwen Jin et al., 2011).

Heme Oxygenase Inhibition

G. Floresta et al. studied the enantiomeric resolution of phenylethanolic-azole racemic compounds, including 2-(imidazol-1-yl)-1-phenylethanone, highlighting the stereoselective inhibition of heme oxygenase-1 by (R)-enantiomers (G. Floresta et al., 2020).

Vasorelaxant Effects

T. S. Brito et al. investigated the vasorelaxant effects of 1-nitro-2-phenylethane, demonstrating the stimulation of the soluble guanylate cyclase-cGMP pathway (T. S. Brito et al., 2013).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, its potential hazards, and the precautions that should be taken when handling it.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new synthetic routes, new reactions, or new applications for the compound.

I hope this helps! If you have any specific questions about these topics, feel free to ask!

Propiedades

IUPAC Name |

2-(oxan-4-yl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11/h1-5,11H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPWUDNMAYNCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxan-4-yl)-1-phenylethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1428734.png)

![2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1428739.png)

![4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428743.png)